molecular formula C17H9ClN2O B11833254 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline CAS No. 72499-65-1

4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline

Cat. No.: B11833254
CAS No.: 72499-65-1
M. Wt: 292.7 g/mol
InChI Key: FBDJYOMTQAPPQV-UHFFFAOYSA-N
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Description

4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes benzofuran, pyrrole, and quinoxaline moieties, with a chlorine atom substituent at the 4-position. The intricate structure of this compound makes it a valuable subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline typically involves multi-step procedures that include the formation of intermediate compounds followed by cyclization reactions. One common synthetic route involves the cyclocondensation of 1-aryl derivatives of pyrrole containing N–C fragments at the ortho position of the aryl substituent. For example, the intramolecular cyclization of 1-(2-isocyano-phenyl)pyrrole, which is obtained by dehydration of the corresponding formylamino derivative with a POCl3/Et3N mixture in THF, can be catalyzed by boron trifluoride etherate under mild conditions to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The chlorine atom at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized analogs.

Scientific Research Applications

4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease.

    Industry: The compound’s unique structural features make it a candidate for use in material science, including the development of novel polymers and electronic materials.

Mechanism of Action

The mechanism of action of 4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s fused ring system allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may act as an inhibitor of certain kinases or as a ligand for specific receptors, thereby influencing cellular signaling pathways and biological processes .

Comparison with Similar Compounds

4-Chloro(1)benzofuro(3,2-g)pyrrolo(1,2-a)quinoxaline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

72499-65-1

Molecular Formula

C17H9ClN2O

Molecular Weight

292.7 g/mol

IUPAC Name

9-chloro-20-oxa-4,10-diazapentacyclo[11.7.0.03,11.04,8.014,19]icosa-1,3(11),5,7,9,12,14,16,18-nonaene

InChI

InChI=1S/C17H9ClN2O/c18-17-13-5-3-7-20(13)14-9-16-11(8-12(14)19-17)10-4-1-2-6-15(10)21-16/h1-9H

InChI Key

FBDJYOMTQAPPQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)N5C=CC=C5C(=N4)Cl

Origin of Product

United States

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